N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2OS2/c23-19(20(8-1-2-9-20)18-4-3-12-25-18)21-14-16-5-10-22(11-6-16)17-7-13-24-15-17/h3-4,12,16-17H,1-2,5-11,13-15H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOKYTCHLQFFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCSC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route may include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the Thiolan Ring: The thiolan ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling.
Formation of the Cyclopentane Carboxamide Moiety: This can be achieved through an amide bond formation reaction, typically using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiolan and thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Fentanyl Derivatives
- Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide): Features a cyclopropane carboxamide and phenethyl-piperidine backbone. Smaller ring size (cyclopropane vs. Molecular Weight: 348.49 g/mol .
Beta-Hydroxythiofentanyl (N-(1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperidin-4-yl)-N-phenylpropionamide):
Carfentanil (Methyl 1-phenethyl-4-(N-phenylpropionamido)piperidine-4-carboxylate):
Piperidine-Carboxamides (PIPC Series)
- PIPC1 [(R)-1-(4-Chlorophenyl)-N-(3-(4-fluorophenyl)-2-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propyl)cyclopentane-1-carboxamide]:
Pharmacokinetic and Metabolic Comparisons
- Metabolism :
- Alfentanil and sufentanil are metabolized via CYP3A4 to an inactive N-dealkylated metabolite, complicating forensic differentiation . The target compound’s thiolan and thiophene groups may introduce unique metabolic pathways (e.g., sulfur oxidation or ring-opening), generating distinguishable metabolites.
- Lipophilicity and Distribution :
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Biological Activity
N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a synthetic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentane core, thiophenyl and thiolan groups, and a piperidine moiety. The chemical formula is , with a molecular weight of 344.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various metabolic pathways .
- Receptor Interaction : The piperidine structure may facilitate binding to neurotransmitter receptors, potentially affecting neurological pathways.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to inflammation or pain management.
Antimicrobial Activity
Research has demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine rings have shown significant antibacterial effects against strains like Salmonella typhi and Staphylococcus aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | S. typhi | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
| C | E. coli | 64 µg/mL |
Enzyme Inhibition
In enzyme inhibition studies, the compound's structural analogs have been evaluated for their ability to inhibit AChE:
| Compound | IC50 Value (µM) | Target Enzyme |
|---|---|---|
| D | 0.63 ± 0.001 | AChE |
| E | 2.14 ± 0.003 | Urease |
These values indicate strong inhibitory potential, suggesting that our compound could exhibit similar activities.
Case Studies
- Study on Piperidine Derivatives : A study synthesized various piperidine derivatives and assessed their biological activities, noting that modifications on the piperidine ring significantly affected their potency against bacterial strains and enzymes . This study provides a framework for understanding how structural variations can influence the biological activity of our target compound.
- In Silico Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of similar compounds to target enzymes. These studies indicated favorable interactions with active sites of AChE, supporting the hypothesis that our compound may also act as an inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
